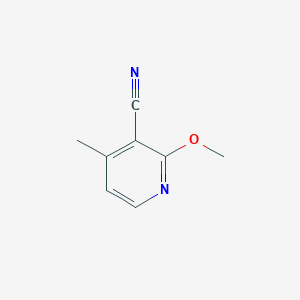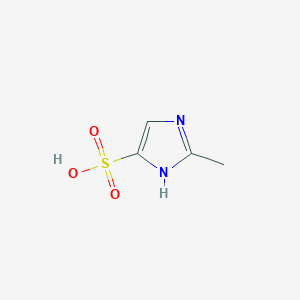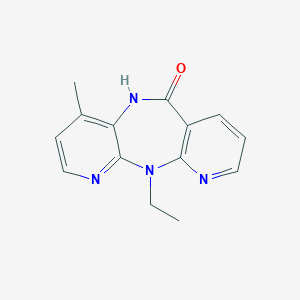
2-メトキシ-4-メチルニコチノニトリル
概要
説明
2-Methoxy-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光学用途
「2-メトキシ-4-メチルニコチノニトリル」は、その構造的特性から光学分野で潜在的な用途を有しています。 このような化合物を含む有機材料は、その高速な応答時間と非線形応答を最大化するための分子構造の最適化能力のために、フォトニックアプリケーションにおいて重要です . 非線形光学は、材料における印加された電磁場の相互作用を処理して、周波数、位相、振幅、またはその他の物理的特性が変更された新しい場を生成しますが、このタイプの有機化合物は、非局在化されたπ電子雲のために価値があります .
材料科学
材料科学では、「2-メトキシ-4-メチルニコチノニトリル」は、有機非線形光学(NLO)材料に関する新しい革新的な研究の焦点を開発するために使用できます。 これらの材料は、ホログラフィックイメージング、集積光学、周波数変換、周波数混合、光データストレージ、光通信、およびフォトニック集積回路で用途があります . この化合物の分子構造には、多数の非局在化π電子が含まれており、これらの用途に非常に適しています .
分析化学
この化合物の誘導体は、分析研究における新規な発色団として、光屈折性ポリマーの合成に使用されます。 このアプリケーションは、化学物質を検出および定量化するための新しい方法を開発するために不可欠です . 誘導体に関連する吸収スペクトルは、合成におけるカテコール誘導体の決定に使用され、分析化学におけるその重要性を強調しています .
染色および印刷プロセス
「2-メトキシ-4-メチルニコチノニトリル」とその誘導体は、綿の染色など、繊維産業の染色プロセスで使用されます。 また、印刷プロセスにおける発色団としても機能し、さまざまな産業用途における汎用性を示しています .
アゾ染料の合成
この化合物は、アゾ染料の合成における中間体です。 アゾ染料は、繊維、皮革、食品、化粧品の着色に広く使用されています。 これらの合成における中間体として機能する能力は、この化合物が幅広い染料の製造における役割を示しています .
顔料の製造
また、高生産量の化学物質である顔料イエロー74の製造にも関与しています。 この顔料は、黄色いタトゥーインク、エマルジョンペイント、おもちゃのエナメル、印刷インク、交通ペイントで用途があります。 顔料製造におけるこの化合物の役割は、さまざまな消費者製品におけるその重要性を強調しています .
Safety and Hazards
作用機序
Target of Action
Related compounds such as 2-methoxy-4-vinylphenol have been shown to interact with key pro-inflammatory mediators including nitric oxide (no), prostaglandins (pge 2), inducible no synthase (inos), and cyclooxygenase-2 (cox-2) . These targets play crucial roles in inflammation and immune responses.
Mode of Action
Similar compounds have been found to inhibit the translocation of nf-κb p65 into the nucleus by iκb degradation following iκb-α phosphorylation and the phosphorylation of mapks such as p38, erk1/2, and jnk . This suggests that 2-Methoxy-4-methylnicotinonitrile may interact with its targets to modulate these pathways and induce changes in cellular responses.
Biochemical Pathways
Related compounds have been found to suppress nf-κb and mapk activation, and histone acetylation . These pathways are involved in regulating inflammation and immune responses.
Result of Action
Related compounds have been found to exert potent anti-inflammatory effects by inhibiting lps-induced no, pge 2, inos, and cox-2 in raw2647 cells . These effects are mediated by suppression of NF-κB and MAPK activation and histone acetylation .
生化学分析
Biochemical Properties
2-Methoxy-4-methylnicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 2-Methoxy-4-methylnicotinonitrile to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
2-Methoxy-4-methylnicotinonitrile affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-Methoxy-4-methylnicotinonitrile can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-Methoxy-4-methylnicotinonitrile involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, it has been found to inhibit certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to changes in the metabolism of other compounds that are substrates for these enzymes. Additionally, 2-Methoxy-4-methylnicotinonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-methylnicotinonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-4-methylnicotinonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to 2-Methoxy-4-methylnicotinonitrile can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-methylnicotinonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects. For example, studies in rodents have shown that high doses of 2-Methoxy-4-methylnicotinonitrile can lead to liver toxicity and other adverse effects . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-Methoxy-4-methylnicotinonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of 2-Methoxy-4-methylnicotinonitrile also involve phase I and phase II reactions, including oxidation, reduction, and conjugation with glucuronic acid or glutathione .
Transport and Distribution
The transport and distribution of 2-Methoxy-4-methylnicotinonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 2-Methoxy-4-methylnicotinonitrile within cells can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 2-Methoxy-4-methylnicotinonitrile is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Alternatively, it may be found in the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .
特性
IUPAC Name |
2-methoxy-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKLJHRMCCVPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455683 | |
| Record name | 2-methoxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149379-71-5 | |
| Record name | 2-methoxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)


![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)




